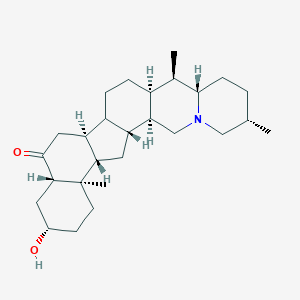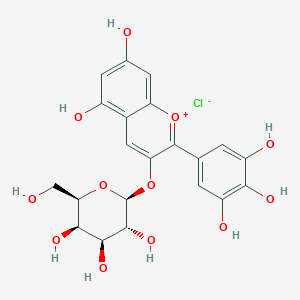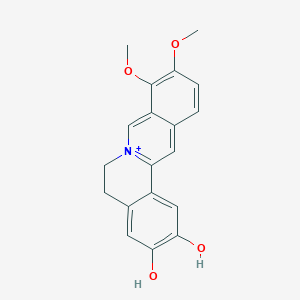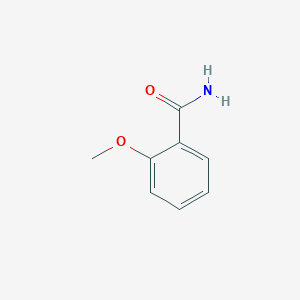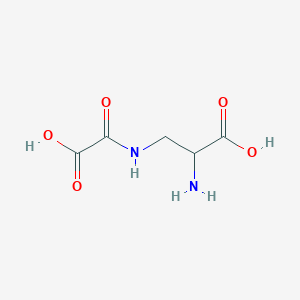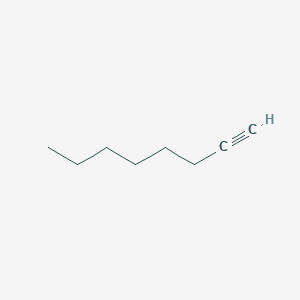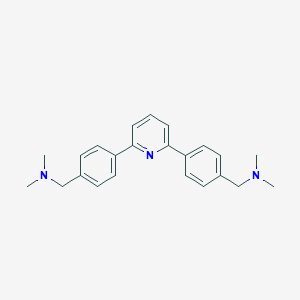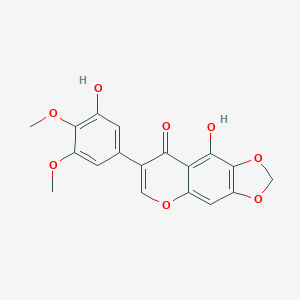![molecular formula C10H14N2O4S4 B150140 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide CAS No. 133445-74-6](/img/structure/B150140.png)
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide, also known as MTA-TT, is a novel compound that has gained attention in the scientific community for its potential applications in the fields of medicine and biotechnology. MTA-TT is a sulfonamide derivative of thieno[2,3-b]thiophene, which is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. The synthesis of MTA-TT involves the reaction of 2-chloroethylamine hydrochloride with 2-methylsulfonylthiophene-5-carboxaldehyde in the presence of sodium hydride and subsequent reaction with sulfonamide.
Mecanismo De Acción
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide exerts its anticancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately cell death. 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has also been shown to have antibacterial activity against a number of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide in lab experiments is its specificity for topoisomerase II, which makes it a useful tool for studying the role of this enzyme in DNA replication and repair. However, one limitation of using 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide. One area of interest is the development of 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide's potential as a therapeutic agent for inflammatory conditions such as arthritis. Additionally, further research is needed to elucidate the mechanisms underlying 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide's antibacterial activity and to explore its potential as a treatment for bacterial infections.
Métodos De Síntesis
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide can be synthesized using a two-step process. In the first step, 2-methylsulfonylthiophene-5-carboxaldehyde is reacted with 2-chloroethylamine hydrochloride in the presence of sodium hydride to form the intermediate 2-[(2-methylsulfonylethyl)amino]methylthieno[2,3-b]thiophene-5-carboxaldehyde. In the second step, the intermediate is reacted with sulfonamide to form 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide.
Aplicaciones Científicas De Investigación
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have potential applications in the fields of medicine and biotechnology. In the medical field, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been investigated for its anticancer properties. Studies have shown that 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various inflammatory conditions.
Propiedades
Número CAS |
133445-74-6 |
|---|---|
Nombre del producto |
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
Fórmula molecular |
C10H14N2O4S4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[(2-methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O4S4/c1-19(13,14)3-2-12-6-8-4-7-5-9(20(11,15)16)18-10(7)17-8/h4-5,12H,2-3,6H2,1H3,(H2,11,15,16) |
Clave InChI |
PLQIUTFHUYBGHG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
SMILES canónico |
CS(=O)(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





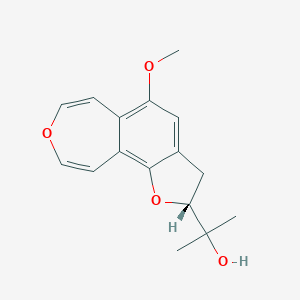

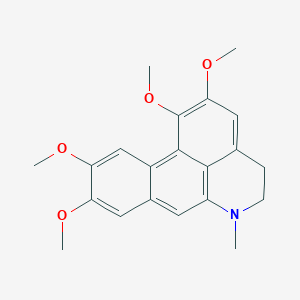
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
